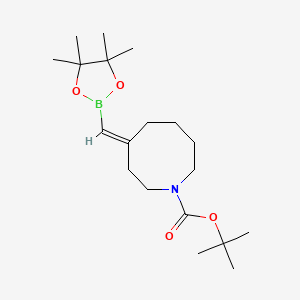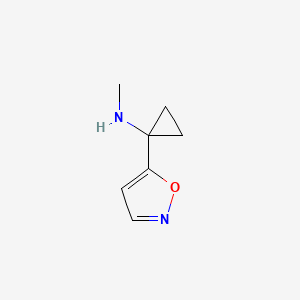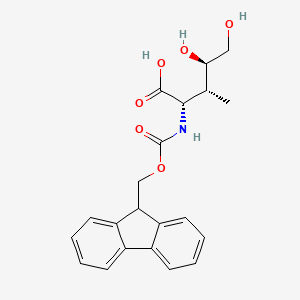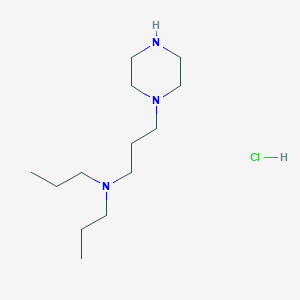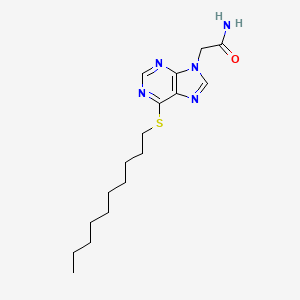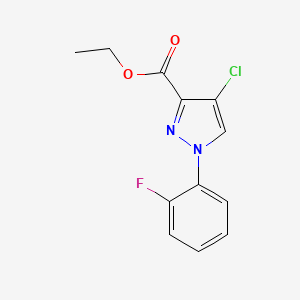![molecular formula C12H10N4O6S3 B12932005 4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid CAS No. 6969-59-1](/img/structure/B12932005.png)
4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-nitrophenyl group, a sulfonyl group, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The 4-nitrophenylsulfonyl group is introduced through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.
Coupling Reaction: The thiadiazole derivative is then coupled with the sulfonylated intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes and receptors involved in various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid
- **4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid derivatives
Uniqueness
The uniqueness of 4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6969-59-1 |
|---|---|
Formule moléculaire |
C12H10N4O6S3 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
4-[[5-(4-nitrophenyl)sulfonyl-1,3,4-thiadiazol-2-yl]amino]-4-sulfanylidenebutanoic acid |
InChI |
InChI=1S/C12H10N4O6S3/c17-10(18)6-5-9(23)13-11-14-15-12(24-11)25(21,22)8-3-1-7(2-4-8)16(19)20/h1-4H,5-6H2,(H,17,18)(H,13,14,23) |
Clé InChI |
ZZNDONSTIIBLLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NN=C(S2)NC(=S)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


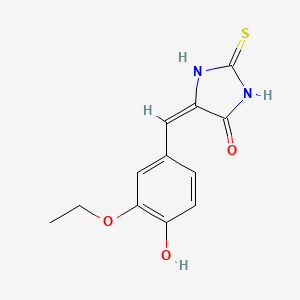
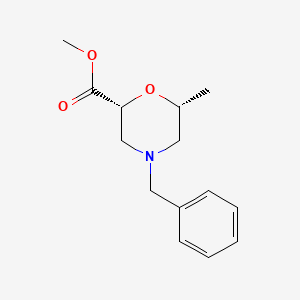
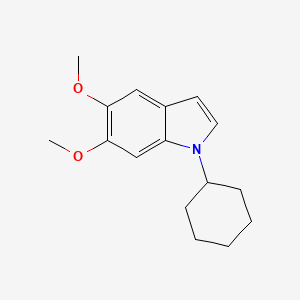
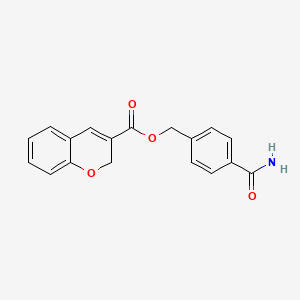
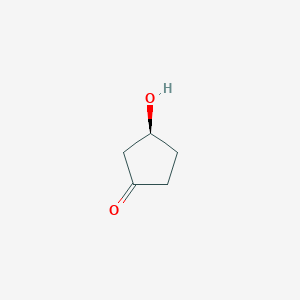
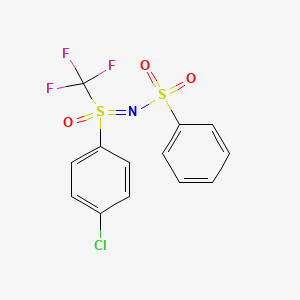
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
